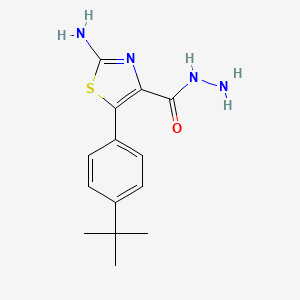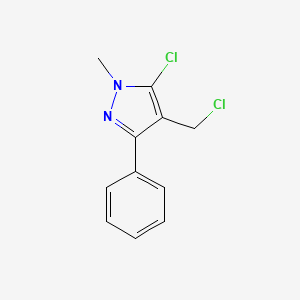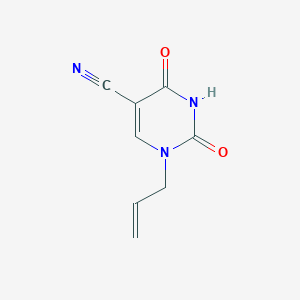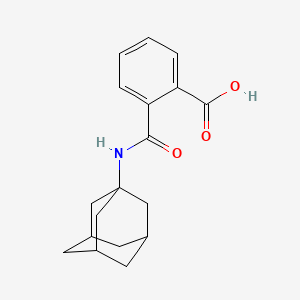
N-金刚烷-1-基邻苯二甲酰胺酸
描述
N-Adamantan-1-yl-phthalamic acid, also known as NAPA, is a synthetic organic compound that has been studied extensively in recent years. It is a derivative of phthalic acid, which is a common dicarboxylic acid. NAPA is a white, crystalline solid that is soluble in water and other polar solvents. It has been used in a variety of applications, including drug development, chemical synthesis, and catalysis.
科学研究应用
环糊精对邻苯二甲酰胺酸水解的影响:Granados 和 Rossi (2001) 的研究考察了邻苯二甲酰胺酸(包括 N-金刚烷-1-基邻苯二甲酰胺酸)在环糊精存在下的水解反应。这项研究对于了解这些化合物在不同环境中的化学行为非常重要。
用于神经学检测的荧光杂环金刚烷胺:Joubert 等人 (2011) 合成了用于开发神经学检测配体的荧光杂环金刚烷胺。这些衍生物显示出多功能的神经保护活性,并在神经保护药物中具有潜在应用 (Joubert 等人,2011)。
金刚烷衍生物的抗菌活性:Orzeszko 等人 (2000) 研究了金刚烷衍生物(包括与 N-金刚烷-1-基邻苯二甲酰胺酸相关的衍生物)的抗菌活性。这些研究对于探索这些化合物在医学治疗中的潜在用途至关重要 (Orzeszko 等人,2000)。
抗登革病毒活性:Joubert 等人 (2018) 的一项研究重点是合成具有已知登革病毒抑制剂结构特征的化合物,包括 N-金刚烷-1-基邻苯二甲酰胺酸衍生物。这些化合物显示出显着的抗登革病毒活性 (Joubert 等人,2018)。
流感病毒抑制剂:Göktaş 等人 (2012) 的研究探索了金刚烷衍生物作为流感病毒抑制剂的作用。这些研究对于开发新的抗病毒药物至关重要 (Göktaş 等人,2012)。
抗病毒和抗增殖活性:Mandić 等人 (2020) 合成了金刚烷邻苯二甲酰亚胺以评估其抗病毒和抗增殖活性。他们的研究有助于潜在的抗癌和抗病毒药物的开发 (Mandić 等人,2020)。
邻苯嗪酮的抗炎活性:Van der Mey 等人 (2002) 研究了邻苯嗪酮(包括金刚烷衍生物)的 PDE4 抑制活性。这项研究与了解这些化合物的抗炎潜力有关 (Van der Mey 等人,2002)。
光脱羧和自由基加成:Horvat 等人 (2011) 研究了 3-(N-邻苯二甲酰亚胺)金刚烷-1-羧酸的光脱羧,为 C-C 键形成的新方法提供了见解 (Horvat 等人,2011)。
金刚烷-异硫脲衍生物:Al-Wahaibi 等人 (2017) 合成了金刚烷-异硫脲衍生物并评估了它们的抗菌和降血糖活性,扩展了对这些化合物治疗应用的理解 (Al-Wahaibi 等人,2017)。
作用机制
Target of Action
N-Adamantan-1-yl-phthalamic acid is a complex molecule with potential biological activity It’s worth noting that similar compounds, such as n-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, have shown significant anti-dengue virus (denv) serotype 2 activity . This suggests that N-Adamantan-1-yl-phthalamic acid may also interact with viral proteins or host factors involved in viral replication.
Mode of Action
It’s known that adamantan-1-yl nitrates can generate a carbocation capable of attacking the lone electron pair in a nitrogen-containing nucleophile . This suggests that N-Adamantan-1-yl-phthalamic acid might interact with its targets through a similar mechanism, potentially leading to changes in the target’s function or structure.
Biochemical Pathways
Given the potential antiviral activity of similar compounds , it’s plausible that this compound could interfere with the life cycle of certain viruses, affecting pathways related to viral entry, replication, assembly, or release.
Result of Action
Based on the potential antiviral activity of similar compounds , it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load and potentially mitigating the symptoms of viral infections.
未来方向
The future directions for “N-Adamantan-1-yl-phthalamic acid” and similar compounds could involve their use in the development of new materials based on natural and synthetic nanodiamonds . Additionally, these compounds could be used in the development of novel anti-inflammatory multitarget agents acting as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase .
生化分析
Biochemical Properties
N-Adamantan-1-yl-phthalamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the amino terminus of peptide substrates . The adamantane moiety in N-Adamantan-1-yl-phthalamic acid enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, N-Adamantan-1-yl-phthalamic acid has been shown to interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
N-Adamantan-1-yl-phthalamic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Adamantan-1-yl-phthalamic acid can modulate the activity of signaling pathways involved in cell growth and differentiation . This compound also affects gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, N-Adamantan-1-yl-phthalamic acid impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N-Adamantan-1-yl-phthalamic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and transport proteins, through its adamantane moiety. The binding interactions can result in enzyme inhibition or activation, depending on the target enzyme . For example, N-Adamantan-1-yl-phthalamic acid can inhibit the activity of aminopeptidases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Adamantan-1-yl-phthalamic acid can change over time due to its stability and degradation properties. This compound is relatively stable at room temperature, but it can undergo degradation under certain conditions . Long-term studies have shown that N-Adamantan-1-yl-phthalamic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The degradation products of this compound may also exhibit biological activity, which can complicate the interpretation of experimental results .
Dosage Effects in Animal Models
The effects of N-Adamantan-1-yl-phthalamic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, N-Adamantan-1-yl-phthalamic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of N-Adamantan-1-yl-phthalamic acid in experimental studies to avoid adverse effects.
Metabolic Pathways
N-Adamantan-1-yl-phthalamic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and carboxylated metabolites . These metabolic transformations can influence the biological activity of N-Adamantan-1-yl-phthalamic acid and its metabolites. Additionally, N-Adamantan-1-yl-phthalamic acid can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of N-Adamantan-1-yl-phthalamic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by transport proteins, influencing its localization and accumulation within cells . The adamantane moiety in N-Adamantan-1-yl-phthalamic acid enhances its interaction with these transporters, facilitating its cellular uptake . Additionally, binding proteins can sequester N-Adamantan-1-yl-phthalamic acid within specific cellular compartments, affecting its distribution and activity .
Subcellular Localization
N-Adamantan-1-yl-phthalamic acid exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of N-Adamantan-1-yl-phthalamic acid can affect its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can influence cellular metabolism .
属性
IUPAC Name |
2-(1-adamantylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWJINXXOSCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377854 | |
| Record name | N-Adamantan-1-yl-phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26878-89-7 | |
| Record name | N-Adamantan-1-yl-phthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)
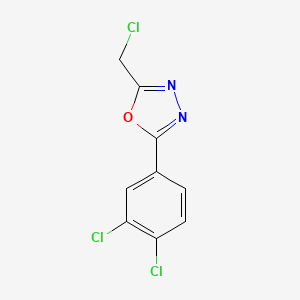


![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
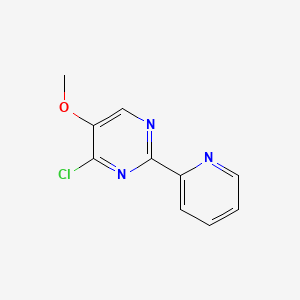
![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)


